3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one
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Overview
Description
3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one is a complex organic compound that features both morpholine and piperazine moieties
Preparation Methods
The synthesis of 3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one typically involves multiple steps. One common method involves the reaction of morpholine with an appropriate acylating agent to form the morpholin-4-yl-acetyl intermediate. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or piperazine moieties can be replaced by other functional groups.
Scientific Research Applications
3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one can be compared with other similar compounds, such as:
3-(Morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one: This compound also contains a morpholine moiety but differs in its phenyl and pyridine groups, leading to different chemical and biological properties.
3-(N-morpholino)propanesulfonic acid: This compound contains a morpholine ring and is used as a buffering agent in biological research.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Known for its anti-inflammatory and anti-tumor activities, this compound shares the morpholine group but has different functional groups attached.
The uniqueness of this compound lies in its combination of morpholine and piperazine moieties, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
88514-27-6 |
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Molecular Formula |
C17H30N4O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-morpholin-4-yl-1-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C17H30N4O4/c22-16(1-2-18-7-11-24-12-8-18)20-3-5-21(6-4-20)17(23)15-19-9-13-25-14-10-19/h1-15H2 |
InChI Key |
CQNJMHMAGDTMFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCN2CCOCC2)C(=O)CN3CCOCC3 |
Origin of Product |
United States |
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